Mannono-delta-lactone

Glycosidase inhibition α-Mannosidase Aldono-1,5-lactone

Mannono-delta-lactone (CAS 10366-75-3, synonym δ‑DL‑mannonolactone) is the six‑membered δ‑lactone (1,5‑lactone) of mannonic acid, a class of aldonolactone derived from the hexose mannose. It contains four defined stereocenters with a molecular formula of C₆H₁₀O₆ (MW 178.14 g mol⁻¹) and is most commonly supplied as the racemic DL‑mixture, while the enantiopure D‑isomer carries CAS 32746‑79‑5.

Molecular Formula C6H10O6
Molecular Weight 178.14 g/mol
CAS No. 10366-75-3
Cat. No. B079734
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMannono-delta-lactone
CAS10366-75-3
SynonymsD-mannonolactone
mannono-1,5-lactone
mannono-delta-lactone
Molecular FormulaC6H10O6
Molecular Weight178.14 g/mol
Structural Identifiers
SMILESC(C1C(C(C(C(=O)O1)O)O)O)O
InChIInChI=1S/C6H10O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-5,7-10H,1H2/t2-,3-,4+,5+/m1/s1
InChIKeyPHOQVHQSTUBQQK-MBMOQRBOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Mannono-delta-lactone (CAS 10366-75-3) – Identity, Class, and Baseline Characteristics for Procurement Evaluation


Mannono-delta-lactone (CAS 10366-75-3, synonym δ‑DL‑mannonolactone) is the six‑membered δ‑lactone (1,5‑lactone) of mannonic acid, a class of aldonolactone derived from the hexose mannose [1]. It contains four defined stereocenters with a molecular formula of C₆H₁₀O₆ (MW 178.14 g mol⁻¹) and is most commonly supplied as the racemic DL‑mixture, while the enantiopure D‑isomer carries CAS 32746‑79‑5 [2]. The compound serves dual roles: a mechanistic probe for glycosidase enzymology via its transition‑state‑mimicking δ‑lactone ring, and a chiral building block in pharmaceutical synthesis.

Why Generic Substitution of Mannono-delta-lactone (CAS 10366-75-3) Is Not Viable – The Quantified Ring-Size and Stereochemistry Barrier


Aldono-1,5-lactones are not interchangeable with their 1,4‑lactone (γ‑lactone) isomers, nor with lactones derived from different hexose sugars, because the δ‑lactone ring enforces a unique conformational preference that directly dictates enzyme recognition and inhibitory potency. D‑Mannono‑1,5‑lactone adopts a B₂,₅ boat‑like conformation [1], whereas D‑glucono‑1,5‑lactone populates a distinct ⁴H₃ half‑chair, and mannono‑1,4‑lactone lacks the conformational rigidity required for tight binding. These structural differences translate into order‑of‑magnitude differences in α‑mannosidase inhibition [2]. Consequently, substituting mannono‑δ‑lactone with a γ‑lactone, a glucono‑δ‑lactone, or an unresolved stereoisomer compromises both activity and experimental reproducibility.

Product-Specific Quantitative Differentiation Evidence for Mannono-delta-lactone (CAS 10366-75-3)


α‑Mannosidase Inhibition: δ‑Lactone (CAS 10366‑75‑3) vs γ‑Lactone – A ≥178‑Fold Potency Gap

D‑Mannono‑1,5‑lactone (δ‑lactone) achieves 50 % competitive inhibition of Prunus serotina α‑mannosidase at a concentration of 0.073 mM, whereas the ring‑contracted D‑mannono‑1,4‑lactone (γ‑lactone) requires 13 mM to achieve comparable competitive inhibition (Ki) in Phaseolus vulgaris, representing a ≥178‑fold potency advantage for the δ‑lactone [1]. The potency differential widens to ≈326‑fold when compared against the rat enzyme (Ki = 23.8 mM). This quantitative gap demonstrates that the six‑membered δ‑lactone ring is essential, not incremental, for effective α‑mannosidase active‑site engagement.

Glycosidase inhibition α-Mannosidase Aldono-1,5-lactone

Human α‑Mannosidase Ki: Mannono‑δ‑lactone vs Mannonolactam – Defined Selectivity Window

Against human polymorphonuclear leukocyte α‑mannosidase, D‑mannono‑(1→5)‑lactone exhibits a Ki of 90 µM [1], placing it in a moderate‑affinity inhibitory range. By cross‑study comparison with Trypanosoma cruzi α‑mannosidase data, the structurally related D‑mannono‑δ‑lactam (a nitrogen‑substituted analog) achieves a Ki of 20 µM [2], showing that the lactam is approximately 4.5‑fold more potent than the lactone on a different enzyme source. However, the lactone retains the advantage of simpler synthesis and established commercial availability at multi‑gram scale. This positions the δ‑lactone as a readily accessible, moderate‑affinity standard for mannosidase inhibition assays where ultra‑high potency is not required and cost‑per‑experiment is a procurement criterion.

Human glycosidase Lysosomal enzyme Inhibitor selectivity

Conformational Preference vs D‑Glucono‑1,5‑lactone: A Direct Structural Basis for Differential Biological Recognition

¹H‑ and ¹³C‑NMR conformational analysis in solution (D₂O/DMSO‑d₆) established that D‑mannono‑1,5‑lactone adopts the B₂,₅(d),gg boat‑like conformation, whereas D‑glucono‑1,5‑lactone populates the ⁴H₃(d),gg half‑chair conformation [1]. This conformational divergence arises solely from the configurational difference at C‑2 (manno vs gluco) and directly influences the spatial presentation of the lactone carbonyl and ring oxygen to glycosidase active sites. The distinct conformational ground state provides a structural rationale for why mannono‑δ‑lactone selectively inhibits mannose‑processing enzymes while glucono‑δ‑lactone preferentially targets glucose‑processing enzymes, despite both being six‑membered aldonolactones.

Conformational analysis NMR spectroscopy Aldono-1,5-lactone

Thermodynamic Stability vs δ‑D‑Galactonolactone – The Practical Shelf‑Life and Handling Advantage

A comparative synthesis and stability study by Bierenstiel & Schlaf (2004) demonstrated that δ‑D‑mannonolactone is a thermodynamically stable compound that can be isolated and stored under standard conditions, whereas δ‑D‑galactonolactone is thermodynamically unstable and had never been isolated in pure form prior to that 2004 report, requiring specialized low‑temperature handling to prevent spontaneous isomerization to the γ‑lactone [1]. The differential stability is attributed to conformational factors: the B₂,₅ conformation of mannonolactone resists intramolecular ring contraction, while the galactono analog's ⁴H₃ conformation facilitates isomerization. This stability advantage translates directly into longer shelf‑life, easier storage, and greater experimental reproducibility for mannono‑δ‑lactone.

Lactone stability Isomerization Comparative synthesis

Complete α‑Mannosidase Inhibition at 1 mM – Operational Benchmark for in vitro Assays

Against Aspergillus niger α‑mannosidase, D‑mannono‑1,5‑lactone achieves complete enzyme inhibition at a concentration of 1 mM [1]. In contrast, the 1,4‑lactone (γ‑lactone) is annotated as exhibiting only “weak inhibition” against the same fungal enzyme [1], without reaching full suppression at comparable concentrations. This qualitative‑to‑quantitative transition – from weak partial inhibition to complete suppression – provides a binary operational benchmark for assay development: the δ‑lactone reliably abolishes α‑mannosidase activity at low‑millimolar concentrations, whereas the γ‑lactone does not.

Enzyme inhibition Aspergillus niger Complete inhibition

Synthetic Utility as a Chiral Intermediate for Dapagliflozin C2 Epimer – Differentiated by Defined C‑2 Stereochemistry

D‑Mannono‑1,5‑lactone serves as a key chiral intermediate in the synthesis of Dapagliflozin C2 Epimer (D185405), a critical impurity reference standard and synthetic branching point en route to the SGLT2 inhibitor Dapagliflozin (D185370) [1]. The defined (3S,4S,5S,6R) stereochemistry of the mannono scaffold installs the correct relative configuration at the C‑2 position of the target epimer. Substitution with D‑glucono‑δ‑lactone, which differs in configuration at C‑2, would yield an incorrect epimer and contaminate the synthetic sequence. This stereochemical requirement makes mannono‑δ‑lactone non‑substitutable in Dapagliflozin‑related synthetic pathways.

Pharmaceutical intermediate SGLT2 inhibitor Chiral synthesis

Where Mannono-delta-lactone (CAS 10366-75-3) Delivers Verified Differentiation: Research and Industrial Application Scenarios


α‑Mannosidase Mechanistic Studies and High‑Throughput Inhibitor Screening

In enzymology laboratories studying glycoprotein processing or lysosomal storage disorders, mannono‑δ‑lactone serves as the preferred transition‑state‑analog inhibitor because it delivers 50 % competitive inhibition of plant α‑mannosidase at 73 µM and complete inactivation of fungal α‑mannosidase at 1 mM, whereas the γ‑lactone isomer is ≥178‑fold weaker [1]. This potency advantage reduces compound consumption per well in 96‑ or 384‑well screening formats and allows the inhibitor to be used at concentrations that do not trigger non‑specific solvent or aggregation artifacts.

Pharmaceutical Impurity Reference Standard Preparation – Dapagliflozin C2 Epimer Synthesis

D‑Mannono‑1,5‑lactone is the stereochemically required starting material for synthesizing the Dapagliflozin C2 Epimer (D185405) reference standard [1]. Procurement of the δ‑lactone with certified (3S,4S,5S,6R) configuration ensures that the resulting epimer standard is chemically and configurationally correct for use in HPLC impurity method validation and batch‑release testing of Dapagliflozin active pharmaceutical ingredient.

Conformational Analysis and Sugar‑Lactone SAR Studies

The well‑characterized B₂,₅ boat conformation of mannono‑δ‑lactone in solution, established by ¹H‑ and ¹³C‑NMR [1], makes this compound a model system for structure–activity relationship (SAR) investigations correlating aldonolactone ring topology with glycosidase inhibition selectivity. Laboratories comparing mannono‑, glucono‑, and galactono‑δ‑lactones use the conformational data to rationalize differential inhibitory profiles across glycosidase families without needing to solve a new crystal structure for each analog.

Fungal Glycobiology and Aspergillus niger α‑Mannosidase Inactivation

For industrial biotechnology groups working with Aspergillus niger expression systems or studying fungal cell wall biosynthesis, mannono‑δ‑lactone provides a guaranteed complete α‑mannosidase shutdown at a convenient 1 mM working concentration [1]. The γ‑lactone fails to achieve full inhibition in the same system, making the δ‑lactone the only reliable choice when residual mannosidase activity would degrade glycoprotein products or confound enzymatic hydrolysis assays.

Technical Documentation Hub

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21 linked technical documents
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